

Physical and chemical properties of 5-Bromo-2,4-dimethoxypyrimidine.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-2,4-dimethoxypyrimidine

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5-Bromo-2,4-dimethoxypyrimidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of **5-Bromo-2,4-dimethoxypyrimidine**. It includes detailed experimental protocols for its synthesis, purification, and characterization, catering to the needs of researchers and professionals in drug development and medicinal chemistry.

Core Properties and Data

5-Bromo-2,4-dimethoxypyrimidine is a versatile heterocyclic compound widely utilized as a key intermediate in the synthesis of a variety of biologically active molecules. Its unique structure, featuring both electron-donating methoxy groups and a reactive bromine atom, makes it a valuable building block in the development of novel pharmaceuticals and agrochemicals.

Physical and Chemical Properties

The fundamental physical and chemical properties of **5-Bromo-2,4-dimethoxypyrimidine** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	56686-16-9	[1] [2]
Molecular Formula	C ₆ H ₇ BrN ₂ O ₂	[1] [2]
Molecular Weight	219.04 g/mol	[1] [2]
Appearance	White to off-white or pale yellow crystalline solid	
Melting Point	62-65 °C	
Boiling Point	125 °C at 17 mmHg	
Purity	Typically ≥97% or ≥98% (GC)	[1]
IUPAC Name	5-bromo-2,4-dimethoxypyrimidine	[3]
InChI Key	QEZIMQMMEGPYTR-UHFFFAOYSA-N	[4]
SMILES	<chem>COC1=NC(=NC=C1Br)OC</chem>	[3] [4]

Synthesis and Purification

The synthesis of **5-Bromo-2,4-dimethoxypyrimidine** is most commonly achieved through the nucleophilic substitution of the chloro groups in 5-bromo-2,4-dichloropyrimidine with methoxide ions.

Experimental Protocol: Synthesis

This protocol details the synthesis of **5-Bromo-2,4-dimethoxypyrimidine** from 5-bromo-2,4-dichloropyrimidine.[\[5\]](#)

Materials:

- 5-bromo-2,4-dichloropyrimidine
- Sodium methoxide solution

- Methanol
- Methylene dichloride
- 50% Sodium hydroxide solution
- Crushed ice
- Round bottom flask
- Stirrer
- Apparatus for vacuum evaporation

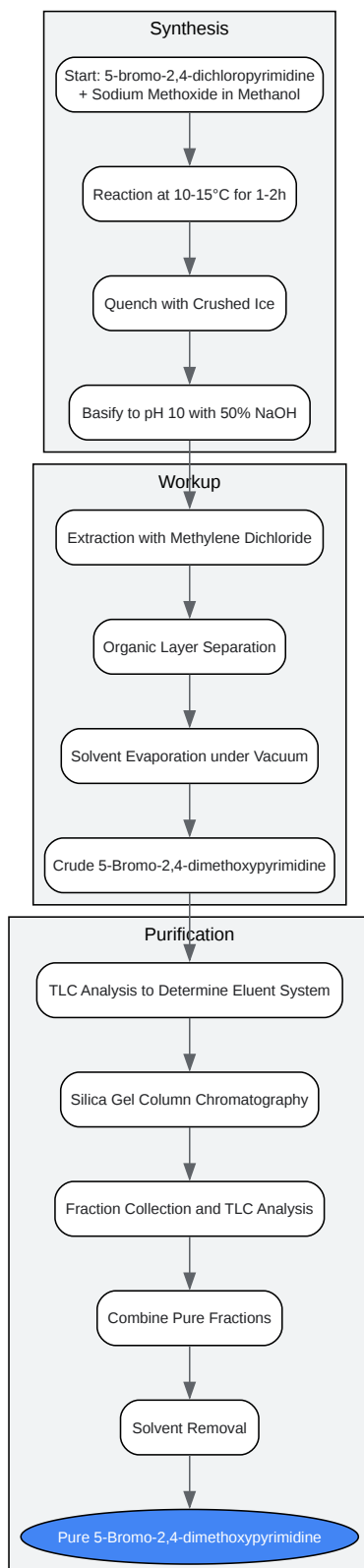
Procedure:

- In a round bottom flask, add a solution of sodium methoxide to methanol in a drop-wise manner at room temperature.
- Cool the mixture to a temperature of 10-15 °C.
- Add a mixture of 30 g of 5-bromo-2,4-dichloropyrimidine and 50 ml of methanol to the cooled sodium methoxide solution.
- Allow the reaction to proceed for 1 to 2 hours.
- Upon completion, quench the reaction by adding crushed ice.
- Basify the reaction mixture with a 50% NaOH solution to achieve a pH of 10.
- Extract the product with methylene dichloride.
- Separate the organic layer and evaporate the solvent under high vacuum to obtain the crude product.

Purification Workflow

Purification of the synthesized **5-Bromo-2,4-dimethoxypyrimidine** is crucial to remove unreacted starting materials and byproducts. A general workflow involving column

chromatography is described below.[6]



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Synthesis and Purification Workflow

Characterization and Analysis

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are key analytical techniques for this purpose.

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring ^1H and ^{13}C NMR spectra of pyrimidine derivatives, which can be applied to **5-Bromo-2,4-dimethoxypyrimidine**.^{[7][8]}

Sample Preparation:

- Weigh 5-10 mg of the purified compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform- d , CDCl_3) in a standard 5 mm NMR tube.

^1H NMR Data Acquisition:

- Spectrometer: 300 MHz or higher field NMR spectrometer.
- Pulse Program: Standard proton pulse sequence.
- Acquisition Parameters:
 - Number of scans: 16-64 (adjust for optimal signal-to-noise).
 - Relaxation delay: 1-5 seconds.
- Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).

^{13}C NMR Data Acquisition:

- Spectrometer: Same spectrometer as for ^1H NMR.

- Pulse Program: Proton-decoupled pulse sequence.
- Acquisition Parameters:
 - Pulse angle: 30-45°.
 - Acquisition time: 1-2 seconds.
 - Relaxation delay: 2-10 seconds.
 - Number of scans: 1024-4096 (or more, as ^{13}C has a low natural abundance).
- Referencing: Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Experimental Protocol: Mass Spectrometry

This protocol outlines the general procedure for obtaining a mass spectrum of the compound.
[\[8\]](#)

Sample Preparation:

- Prepare a dilute solution of the sample (typically 0.1-1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

Ionization Method:

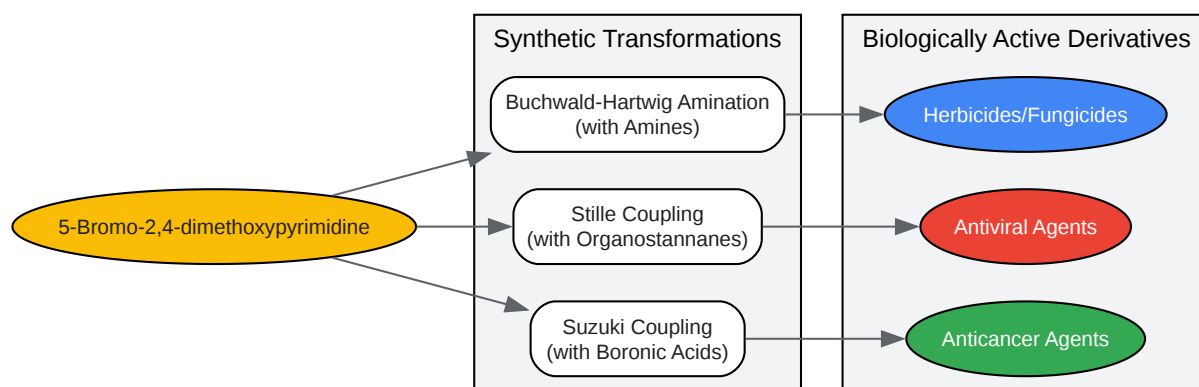
- Electrospray Ionization (ESI): A soft ionization technique suitable for this compound. The sample solution is sprayed through a heated capillary with an applied high voltage to generate protonated molecules ($[\text{M}+\text{H}]^+$).

Mass Analysis:

- The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- The detector records the abundance of each ion, generating the mass spectrum. The spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (^{79}Br and ^{81}Br).[\[8\]](#)

Applications in Synthesis

5-Bromo-2,4-dimethoxypyrimidine serves as a versatile intermediate for the synthesis of more complex molecules with a range of biological activities. The bromine atom at the 5-position allows for various cross-coupling reactions, while the methoxy groups can be retained or selectively modified.



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Role as a Synthetic Intermediate

This compound is a key precursor in the development of antiviral and anticancer agents. It is also utilized in the formulation of agrochemicals, such as herbicides and fungicides.

Researchers leverage its reactivity to create diverse molecular libraries for screening in biochemical research, including studies on enzyme inhibition and receptor binding.

Safety Information

5-Bromo-2,4-dimethoxypyrimidine is classified as an irritant.[3] It is known to cause skin irritation and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound. It should be stored in a well-ventilated place.

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- To cite this document: BenchChem. [Physical and chemical properties of 5-Bromo-2,4-dimethoxypyrimidine.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014629#physical-and-chemical-properties-of-5-bromo-2-4-dimethoxypyrimidine]

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